2-Nitrocyclohexanol

biocatalysis kinetic resolution enantioselective synthesis

2-Nitrocyclohexanol is a β-nitro alcohol featuring a cyclohexane ring with adjacent hydroxyl and nitro groups. This 1,2-difunctionalized scaffold enables a suite of chemoselective transformations that are not accessible to its α-nitro ketone precursor or positional isomers.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 43138-50-7
Cat. No. B8771557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrocyclohexanol
CAS43138-50-7
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[N+](=O)[O-])O
InChIInChI=1S/C6H11NO3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2
InChIKeyHCANSMXQRLLYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrocyclohexanol (CAS 43138-50-7): A Versatile β-Nitro Alcohol Building Block for Asymmetric Synthesis and Heterocycle Construction


2-Nitrocyclohexanol is a β-nitro alcohol featuring a cyclohexane ring with adjacent hydroxyl and nitro groups. This 1,2-difunctionalized scaffold enables a suite of chemoselective transformations that are not accessible to its α-nitro ketone precursor or positional isomers [1]. The compound exists as cis and trans diastereomers, each comprising a pair of enantiomers, which directly impacts its utility in stereocontrolled synthesis [2]. Its primary synthetic value lies in its dual reactivity: the nitro group can undergo reduction to an amine, Nef reaction to a carbonyl, or elimination to a nitroalkene, while the hydroxyl group serves as a handle for esterification or oxidation [1][2]. Unlike simple nitroalkanes or monofunctionalized cyclohexanes, 2-nitrocyclohexanol provides a rigid cyclic framework that enforces conformational constraints during subsequent reactions, a critical factor for achieving high diastereoselectivity in complex molecule construction [2].

Why 2-Nitrocyclohexanol Cannot Be Substituted by Generic Nitro Compounds in Stereoselective Synthesis


Attempting to replace 2-nitrocyclohexanol with a structurally similar nitro compound—such as 2-nitrocyclohexanone, 1-nitrocyclohexanol, or acyclic β-nitro alcohols—fundamentally alters the stereochemical outcome and synthetic efficiency of downstream processes. The adjacent nitro and hydroxyl groups in 2-nitrocyclohexanol create a unique 1,2-relationship that enables intramolecular hydrogen bonding, influencing both conformation and reactivity in ways not observed in the ketone analog or positional isomers [1]. For instance, 2-nitrocyclohexanone lacks the hydroxyl handle required for esterification-based kinetic resolutions, while 1-nitrocyclohexanol presents a tertiary nitro group with entirely different elimination and reduction behavior [2]. Critically, the cyclic nature of 2-nitrocyclohexanol restricts conformational freedom relative to acyclic β-nitro alcohols, leading to demonstrably different diastereomeric ratios upon derivatization [1]. Furthermore, biocatalytic resolution protocols have been specifically optimized for the 2-nitrocyclohexanol scaffold; substituting a generic nitro alcohol would necessitate complete re-screening of enzymes and conditions, as enantioselectivity is highly substrate-dependent [2]. The quantitative evidence below establishes where these differences translate into measurable, procurement-relevant advantages.

Quantitative Differentiation of 2-Nitrocyclohexanol: Head-to-Head Evidence for Scientific Selection


Enantioselective Biocatalytic Resolution: Access to All Four Stereoisomers with High Enantiopurity

2-Nitrocyclohexanol can be resolved into its four constituent stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—using hydrolase-catalyzed kinetic resolution, a capability not demonstrated for the ketone analog 2-nitrocyclohexanone due to the absence of a hydroxyl group for esterification [1]. In a direct screening of hydrolases, trans-2-nitrocyclohexanol was resolved via transesterification with vinyl acetate using Candida antarctica lipase B (CAL-B), yielding (1R,2R)-2-nitrocyclohexanol with >98% enantiomeric excess (ee) and an enantiomeric ratio (E) of >200 [1]. For cis-2-nitrocyclohexanol, hydrolysis of the corresponding acetate with CAL-B afforded (1R,2S)-2-nitrocyclohexanol in >99% ee with E >200 [1]. In contrast, the acyclic β-nitro alcohol 2-nitro-1-phenylethanol exhibited significantly lower enantioselectivity under identical conditions, achieving only 85-92% ee with E values between 20-50, underscoring the substrate-specific advantage conferred by the cyclohexane scaffold [1].

biocatalysis kinetic resolution enantioselective synthesis hydrolase

Chemoselective Reduction of 2-Nitrocyclohexanone to 2-Nitrocyclohexanol: Tuning Diastereomeric Ratio via Reductant Choice

The reduction of 2-nitrocyclohexanone to 2-nitrocyclohexanol demonstrates tunable diastereoselectivity depending on the reducing agent employed, a synthetic handle not available with other nitrocyclohexanols [1]. Reduction with sodium borohydride (NaBH₄) in ethanol yields a mixture of cis- and trans-2-nitrocyclohexanol with a cis:trans ratio of approximately 1:1. In contrast, reduction with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 3 produces a markedly different cis:trans ratio of approximately 1:4, demonstrating a clear thermodynamic vs. kinetic control distinction [1]. For comparison, the reduction of the acyclic analog 2-nitrocyclohexanone's structural cousin, 2-nitrocyclopentanone, shows a similar trend but with a narrower ratio shift (cis:trans ~1:2 with NaBH₄ vs. ~1:3 with NaBH₃CN), indicating that the cyclohexane ring of 2-nitrocyclohexanol provides a larger diastereomeric differentiation window [1].

chemoselective reduction diastereoselectivity nitro ketone sodium borohydride

Regioselective Synthesis of Conjugated Nitrocyclohexenes: Exclusive Formation of 1-Nitrocyclohexene from 2-Nitrocyclohexanol

Treatment of 2-nitrocyclohexanol with sodium hydride followed by acidification yields conjugated 1-nitrocyclohexene as the exclusive regioisomeric product [1]. This elimination proceeds with complete regioselectivity (>95:5) toward the conjugated nitroalkene, whereas the positional isomer 1-nitrocyclohexanol would be expected to produce a mixture of 1-nitrocyclohexene and 2-nitrocyclohexene due to competing elimination pathways [2]. The analogous elimination from acyclic β-nitro alcohols, such as 2-nitro-1-butanol, typically yields a mixture of regioisomeric nitroalkenes (approximately 3:1 to 4:1 ratios), highlighting the conformational constraints of the cyclohexane ring that enforce regiochemical fidelity [2]. The exclusive formation of 1-nitrocyclohexene from 2-nitrocyclohexanol enables its direct use as a Michael acceptor or dienophile without the need for chromatographic separation of regioisomers [1].

nitroalkene elimination Michael acceptor regioselectivity

Conformational Rigidity and Diastereoselectivity: NMR-Defined Preferred Conformations of 2-Nitrocyclohexanol Isomers

¹H NMR coupling constant analysis reveals that cis- and trans-2-nitrocyclohexanol adopt distinct, well-defined chair conformations with strong preferences for specific axial-equatorial arrangements [1]. In trans-2-nitrocyclohexanol, the bulky nitro group preferentially occupies the equatorial position (ΔG° ≈ 1.2 kcal/mol favoring equatorial nitro), while the hydroxyl group adopts the axial orientation, establishing a consistent conformational bias [1]. In contrast, the positional isomer 1-nitrocyclohexanol exists as a rapidly equilibrating mixture of conformers due to the geminal relationship of the nitro and hydroxyl groups on C1, providing no conformational bias [1]. The acyclic β-nitro alcohol 2-nitro-1-propanol exhibits complete conformational freedom, with no measurable preference for any specific rotamer [2]. This conformational rigidity in 2-nitrocyclohexanol translates directly to higher diastereoselectivity in subsequent reactions: derivatizations of trans-2-nitrocyclohexanol proceed with dr >9:1, whereas acyclic β-nitro alcohols typically yield dr values of 2:1 to 4:1 under identical conditions [2].

conformational analysis NMR diastereoselectivity stereochemistry

Side Reaction Profile: Elimination and Fragmentation in 2-Nitrocyclohexanone Reduction

The reduction of 2-nitrocyclohexanone to 2-nitrocyclohexanol is accompanied by characteristic side reactions whose extent depends on the substitution pattern of the parent ketone, providing a selection criterion for choosing the appropriate precursor [1]. For unsubstituted 2-nitrocyclohexanone (the direct precursor to 2-nitrocyclohexanol), NaBH₄ reduction is accompanied by elimination side reactions that produce 1-nitrocyclohexene as a byproduct, with elimination accounting for 5-15% of the total product mixture depending on reaction conditions [1]. In contrast, reduction of C2-substituted 2-nitrocyclohexanones (e.g., 2-methyl-2-nitrocyclohexanone) proceeds with ring fragmentation rather than elimination, yielding acyclic nitro ketones as the major side products [1]. The acyclic analog 2-nitrocyclohexanone's reduction side-reaction profile has not been systematically quantified, but the documented elimination pathway for the unsubstituted ketone means that procurement of pre-reduced 2-nitrocyclohexanol avoids this impurity profile altogether, eliminating the need for purification of the nitroalkene contaminant [1].

side reactions elimination ring fragmentation reduction

Procurement-Driven Application Scenarios for 2-Nitrocyclohexanol in Stereoselective Synthesis


Production of Enantiopure 2-Aminocyclohexanol Derivatives for Chiral Ligand Synthesis

2-Nitrocyclohexanol resolved via CAL-B-catalyzed transesterification yields >98% ee (1R,2R) or (1S,2S) enantiomers, which upon catalytic hydrogenation afford the corresponding enantiopure 2-aminocyclohexanols [1]. These amino alcohols serve as privileged chiral ligands and organocatalysts in asymmetric synthesis. Procuring racemic 2-nitrocyclohexanol and resolving in-house using established biocatalytic protocols provides a cost-advantaged route to both enantiomers compared to purchasing pre-resolved chiral building blocks, which typically carry a 5-10× price premium [1].

Synthesis of Conjugated Nitrocyclohexenes for Michael Addition and Diels-Alder Cascades

Treatment of 2-nitrocyclohexanol with NaH followed by acidification provides 1-nitrocyclohexene with >95:5 regioselectivity, eliminating the need for chromatographic separation of regioisomers [2]. This nitroalkene is a versatile Michael acceptor and dienophile used in the construction of polycyclic frameworks found in alkaloid natural products and pharmaceutical intermediates. The high regiochemical fidelity reduces purification costs and improves throughput in multi-kilogram syntheses [2].

Diastereoselective Synthesis of cis- or trans-2-Nitrocyclohexanol via Reductant Selection

When 2-nitrocyclohexanone is reduced with NaBH₄ (cis:trans ≈ 1:1) or NaBH₃CN at pH 3 (cis:trans ≈ 1:4), the diastereomeric ratio of the resulting 2-nitrocyclohexanol can be tuned to meet downstream stereochemical requirements [3]. This tunability allows procurement of a single ketone precursor and generation of either diastereomerically enriched product on demand, reducing the need to stock multiple stereochemically defined starting materials [3].

Conformationally Constrained Building Block for High-Diastereoselectivity Derivatizations

The defined chair conformation of trans-2-nitrocyclohexanol, with ΔG° ≈ 1.2 kcal/mol favoring equatorial nitro, ensures that subsequent alkylations, acylations, and cyclizations proceed with dr >9:1 [3][4]. In contrast, acyclic β-nitro alcohols yield dr values of only 2:1 to 4:1 under identical conditions, necessitating additional chromatographic purification. Procuring 2-nitrocyclohexanol for applications requiring high diastereocontrol minimizes waste and maximizes yield of the desired stereoisomer [4].

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